molecular formula C6H8N4O B1380259 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide CAS No. 1502673-73-5

5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B1380259
CAS No.: 1502673-73-5
M. Wt: 152.15 g/mol
InChI Key: GYSZGIFDNPSOJO-UHFFFAOYSA-N
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Description

5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The cyclopropyl group attached to the triazole ring enhances the compound’s stability and biological activity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. One common method is the reaction of hydrazine with ethyl cyanoacetate to form 3-amino-1,2,4-triazole.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through the reaction of the triazole intermediate with cyclopropylamine under appropriate conditions.

    Amidation: The final step involves the amidation of the triazole intermediate with a suitable carboxylic acid derivative to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. Large-scale production may also involve continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the triazole ring are replaced with other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Halogens, nucleophiles, and other reagents under suitable conditions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of the triazole ring.

    Reduction Products: Reduced derivatives of the triazole ring.

    Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as an antimicrobial agent. It has been studied for its activity against various bacterial and fungal strains.

Medicine: this compound has been investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for drug development.

Industry: The compound is used in the development of agrochemicals and other industrial applications due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in critical biological processes, leading to its antimicrobial and anticancer activities. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the growth and proliferation of microbial or cancer cells.

Comparison with Similar Compounds

  • 5-amino-1H-1,2,4-triazole-3-carboxamide
  • 5-cyclopropyl-1H-1,2,3-triazole-4-carboxamide
  • 1,2,4-triazole-3-carboxylic acid derivatives

Comparison: 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the cyclopropyl group, which enhances its stability and biological activity compared to other triazole derivatives. The cyclopropyl group also contributes to its distinct chemical reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-4(11)6-8-5(9-10-6)3-1-2-3/h3H,1-2H2,(H2,7,11)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSZGIFDNPSOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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